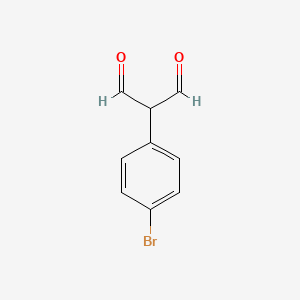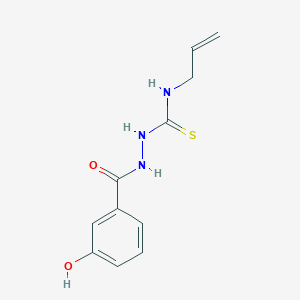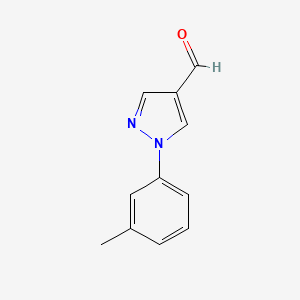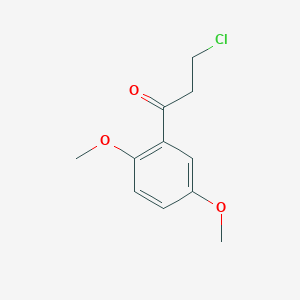![molecular formula C16H14N2O2 B1306929 4-[Bis(1H-pyrrol-2-yl)methyl]benzoesäure CAS No. 214554-44-6](/img/structure/B1306929.png)
4-[Bis(1H-pyrrol-2-yl)methyl]benzoesäure
Übersicht
Beschreibung
4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid is an organic compound with the molecular formula C16H14N2O2. This compound features a benzoic acid core substituted with two pyrrole rings connected via a methylene bridge.
Wissenschaftliche Forschungsanwendungen
Material Science:
Medicinal Chemistry: The pyrrole ring is a common scaffold found in various biologically active molecules, making this compound a candidate for therapeutic applications.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Wirkmechanismus
Target of Action
The compound contains several key functional groups, including a benzene ring, a carboxylic acid group (cooh), and two pyrrole rings connected by a methylene bridge. These functional groups suggest potential for interesting properties and interactions with biological systems.
Mode of Action
The presence of the carboxylic acid group might influence solubility and interactions with other molecules. The pyrrole rings could contribute to interesting electronic properties and potential for interaction with biological systems.
Biochemical Pathways
The pyrrole ring is a common scaffold found in various biologically active molecules, suggesting that this compound could potentially interact with multiple biochemical pathways.
Result of Action
The compound’s structure suggests potential for interesting properties like aromatic character, hydrogen bonding, and nitrogen heterocycles, which could influence its interactions with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid typically involves the reaction of pyrrole with benzaldehyde derivatives. One common method includes the condensation of pyrrole with 4-formylbenzoic acid in the presence of a catalyst such as glacial acetic acid under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: While specific industrial production methods for 4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient production.
Types of Reactions:
Esterification: The carboxylic acid group can react with alcohols to form esters.
Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group might release carbon dioxide, forming a new molecule.
Electrophilic Aromatic Substitution: The presence of the electron-withdrawing carboxylic acid group might activate the benzene ring for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Decarboxylation: Strong acids or bases (e.g., hydrochloric acid or sodium hydroxide).
Electrophilic Aromatic Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products:
Esterification: Esters of 4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid.
Decarboxylation: Derivatives lacking the carboxyl group.
Electrophilic Aromatic Substitution: Substituted benzoic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
4-[bis(1H-pyrrol-2-yl)methyl]benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
4-[bis(1H-pyrrol-2-yl)methyl]benzyl alcohol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness: 4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid is unique due to the presence of both pyrrole rings and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications in material science and medicinal chemistry .
Eigenschaften
IUPAC Name |
4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTXNTDFVMNRKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)C(=O)O)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394813 | |
| Record name | Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214554-44-6 | |
| Record name | Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















